molecular formula C14H28BrNO2 B13809651 N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide

N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide

Cat. No.: B13809651
M. Wt: 322.28 g/mol
InChI Key: UNJNWZKQNRHWQZ-UHFFFAOYSA-M
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Description

N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide is a quaternary ammonium compound It is characterized by the presence of a methacryloyl group, which is a functional group derived from methacrylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide typically involves a quaternization reaction. This reaction can be carried out by reacting N,N-dimethyl-N-(1-hexyl)amine with 2-bromoethyl methacrylate. The reaction is usually conducted in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Types of Reactions:

    Substitution Reactions: The bromide ion in this compound can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.

    Polymerization Reactions: The methacryloyl group can undergo free radical polymerization to form polymers. This reaction is typically initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium chloride, sodium iodide, and sodium hydroxide. The reactions are usually carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Polymerization Reactions: Free radical initiators such as AIBN or benzoyl peroxide are used. The polymerization can be conducted in bulk, solution, or emulsion systems at temperatures ranging from 50°C to 80°C.

Major Products:

    Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different anions.

    Polymerization Reactions: The major products are polymers with methacryloyl groups in the backbone, which can be further functionalized for various applications.

Scientific Research Applications

N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide has several scientific research applications:

    Polymer Chemistry: It is used as a monomer in the synthesis of cationic polymers, which have applications in water treatment, drug delivery, and as antimicrobial agents.

    Materials Science: The compound can be used to modify the surface properties of materials, imparting hydrophilicity or antimicrobial properties.

    Biomedicine: It is investigated for its potential use in gene delivery systems due to its ability to form complexes with nucleic acids.

    Industry: The compound is used in the formulation of coatings, adhesives, and sealants due to its ability to undergo polymerization.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide is primarily related to its quaternary ammonium structure. Quaternary ammonium compounds are known to interact with cell membranes, leading to disruption of membrane integrity and cell lysis. This property is exploited in antimicrobial applications. In polymerization reactions, the methacryloyl group undergoes free radical polymerization, forming covalent bonds with other monomers to create polymer chains.

Comparison with Similar Compounds

    N,N-Dimethyl-N-(1-hexyl)-N-(2-[acryloyl]ethyl)ammonium bromide: Similar structure but with an acryloyl group instead of a methacryloyl group.

    N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium chloride: Similar structure but with a chloride ion instead of a bromide ion.

    N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium iodide: Similar structure but with an iodide ion instead of a bromide ion.

Uniqueness: N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide is unique due to the presence of the methacryloyl group, which provides distinct polymerization properties compared to the acryloyl group. The bromide ion also influences the solubility and reactivity of the compound in various solvents and reaction conditions.

Properties

Molecular Formula

C14H28BrNO2

Molecular Weight

322.28 g/mol

IUPAC Name

hexyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide

InChI

InChI=1S/C14H28NO2.BrH/c1-6-7-8-9-10-15(4,5)11-12-17-14(16)13(2)3;/h2,6-12H2,1,3-5H3;1H/q+1;/p-1

InChI Key

UNJNWZKQNRHWQZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[N+](C)(C)CCOC(=O)C(=C)C.[Br-]

Origin of Product

United States

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